
Trimethylsilanol
Übersicht
Beschreibung
Trimethylsilanol (TMS) is an organosilicon compound with the molecular formula C3H9OSi. It is a colorless liquid at room temperature and is insoluble in water. It has a wide range of applications in the chemical and pharmaceutical industries, including as a synthetic intermediate, a catalyst, and a surfactant.
Wissenschaftliche Forschungsanwendungen
(CH3)3SiOH (CH_3)_3SiOH (CH3)3SiOH
, ist eine vielseitige Organosiliciumverbindung, die in verschiedenen wissenschaftlichen Bereichen Anwendung findet. Nachfolgend finden Sie eine umfassende Analyse der einzigartigen Anwendungen in der wissenschaftlichen Forschung:Synthese von Silikonharzen
TMS wird bei der Synthese von Silikonharzen verwendet, bei denen es sich um Polymere mit stark verzweigten dreidimensionalen Strukturen handelt. Diese Harze weisen hervorragende Hitzebeständigkeit, Wasserbeständigkeit, Ultraviolettbeständigkeit und verbesserte Haftung auf. TMS trägt zur Hydrolyse-Kondensationsreaktion bei, was zur Bildung von Silikonharzen mit verbesserten Eigenschaften führt .
Hydrophobe Oberflächenmodifikation
Die Zugabe von TMS zu Silikonharzen kann ihre Hydrophobie deutlich erhöhen. Diese Eigenschaft ist vorteilhaft für die Herstellung von Oberflächen, die Wasser abweisen, was in Anwendungen wie Beschichtungen, Dichtstoffen und Klebstoffen von entscheidender Bedeutung ist .
Klebstoffformulierung
Im Bereich der Klebstoffe wird TMS verwendet, um die Abzugsfestigkeit und die Klebrigkeit der Klebstoffoberfläche zu erhöhen. Es wirkt als Verdünnungsmittel, um die Benetzbarkeit des Klebstoffs während des Klebeprozesses zu verbessern und die Abzugsfestigkeit während des Ablösevorgangs zu erhöhen .
Passivierung und Silylierung
TMS dient als Passivierungsmittel für organische und anorganische Verbindungen, die Hydroxid enthalten. Es wird auch bei der Silylierung verwendet, einem Verfahren, das reaktive Stellen an einem Molekül durch Einführung einer Silylgruppe schützt, wodurch die Stabilität des Moleküls und die Hydrolysebeständigkeit erhöht werden .
Siliziumdioxidbeschichtungen und Silikonproduktion
Trimethylsilanol ist an der Herstellung von Siliziumdioxidbeschichtungen und Silikonen beteiligt. Diese Materialien sind aufgrund ihrer Haltbarkeit und thermischen Stabilität in verschiedenen Industrien wie der Automobilindustrie, der Elektronikindustrie und dem Bauwesen unverzichtbar .
Katalyse in der organischen Synthese
TMS kann als Katalysator oder Reagenz in der organischen Synthese verwendet werden. Seine Fähigkeit, eine Trimethylsilylgruppe zu spenden, macht es zu einer wertvollen Verbindung in verschiedenen chemischen Reaktionen und unterstützt die Synthese komplexer organischer Moleküle .
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird TMS hinsichtlich seines Potenzials in der Arzneimittelformulierung und in Abgabesystemen untersucht. Seine chemischen Eigenschaften können die Schaffung stabilerer und effektiverer pharmazeutischer Verbindungen ermöglichen .
Umweltanalytik
TMS wird in der Umweltanalytik verwendet, um Detektionssysteme für Schadstoffe zu modifizieren. Seine Eigenschaften können die Empfindlichkeit und Selektivität analytischer Methoden verbessern, die zur Erkennung und Quantifizierung von Umweltkontaminanten verwendet werden .
Wirkmechanismus
Target of Action
Trimethylsilanol (TMS) is an organosilicon compound with the formula (CH3)3SiOH . The primary targets of TMS are silicone-based materials . Specifically, it is the volatile product from the hydrolysis of polydimethylsiloxane, which are generally terminated with trimethylsilyl groups .
Mode of Action
TMS interacts with its targets through a process of hydrolysis . It reacts with the silanol groups (R3SiOH) giving silyl ethers . This reaction is facilitated by the weak acidity of TMS, which has a pKa value of 11 . This acidity is comparable to that of orthosilicic acid, but much higher than the one of alcohols like tert-butanol .
Biochemical Pathways
It’s known that tms and related volatile siloxanes are formed by hydrolysis of silicone-based containing materials, which are found in detergents and cosmetic products . The degradation of these materials can lead to the presence of TMS in various environments, such as in biogas and landfill gas .
Pharmacokinetics
It’s known that tms is a colourless volatile liquid , suggesting that it could be rapidly distributed in the environment. Its volatility also suggests that it could be readily absorbed and eliminated, but more research is needed to confirm these hypotheses.
Result of Action
It’s known that the combustion of tms and related volatile siloxanes forms particles of silicates and microcrystalline quartz . These particles can cause abrasion of combustion engine parts, posing problems for the use of gases containing TMS in combustion engines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TMS. For example, TMS is a contaminant in the atmospheres of spacecraft, where it arises from the degradation of silicone-based materials . Furthermore, traces of TMS are present in biogas and landfill gas, resulting from the degradation of silicones . These environmental conditions can affect the formation and distribution of TMS.
Safety and Hazards
Trimethylsilanol is highly flammable and harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Keep away from heat/sparks/open flames/hot surfaces . Wear protective gloves/protective clothing/eye protection/face protection .
Biochemische Analyse
Biochemical Properties
Trimethylsilanol is a weak acid with a pKa value of 11 . The acidity is comparable to that of orthosilicic acid, but much higher than that of alcohols like tert-butanol . Deprotonation with sodium hydroxide gives sodium trimethylsiloxide . This compound reacts with the silanol groups (R3SiOH) giving silyl ethers .
Cellular Effects
This compound has been found to have antimicrobial effects. The antimicrobial effects observed between this compound and t-butanol demonstrate that this compound can enhance biocidal properties against E. coli more effectively than the analogous organic alcohol .
Molecular Mechanism
This compound cannot be produced by simple hydrolysis of chlorotrimethylsilane as this reaction leads to the etherification product hexamethyldisiloxane, because of the by-product hydrochloric acid . This compound is accessible by weakly basic hydrolysis of chlorotrimethylsilane, since the dimerization can thus be avoided . This compound can also be obtained by the basic hydrolysis of hexamethyldisiloxane .
Temporal Effects in Laboratory Settings
This compound is a labile silanol compound that has been identified as a dominant silicon species in waste disposal and waste composting gases . It is a volatile product of the degradation of organosilicon materials under special environmental conditions .
Metabolic Pathways
This compound is involved in the hydrolysis of polydimethylsiloxane, which are generally terminated with trimethylsilyl groups . This reaction forms this compound and related volatile siloxanes .
Transport and Distribution
In contact with water, trimethylsilane hydrolyzes at a slow rate to form this compound and hydrogen . The silanol hydrolysis product, this compound, may undergo condensation reactions in solution to give the siloxane dimer (hexamethyldisiloxane; CAS No: 107-46-0) and a dynamic equilibrium is established .
Eigenschaften
IUPAC Name |
hydroxy(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10OSi/c1-5(2,3)4/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPLIUHOKVUFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10519-96-7 (potassium salt), 18027-10-6 (hydrochloride salt), 2004-14-0 (lithium salt), 1795-31-9 (phosphite (3:1)), 18027-10-6 (Na salt), 5599-26-8 (Sb(3 )salt) | |
| Record name | Trimethylsilanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7061433 | |
| Record name | Trimethylsilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a strong odor; [Wacker Silicones MSDS] | |
| Record name | Trimethylsilanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17265 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.14 [mmHg] | |
| Record name | Trimethylsilanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17265 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1066-40-6 | |
| Record name | Trimethylsilanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsilanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanol, 1,1,1-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethylsilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxytrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLSILANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4BIN3300P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is trimethylsilanol and what are its industrial concerns?
A1: this compound (TMS) is a volatile organosilicon compound often generated during the production of silicon wafers. In the semiconductor industry, airborne TMS, even at trace levels (parts per trillion), can deposit on sensitive components like UV scanner lenses, leading to a degradation known as this compound optics haze. This haze can cause costly and irreversible damage. []
Q2: How does this compound behave as a hydrogen-bond donor?
A2: this compound acts as a hydrogen-bond donor in solutions with various solvents. Infrared spectroscopic studies reveal its interaction with aromatic hydrocarbons and solvents containing oxygen or nitrogen. These interactions involve both O–H···π and O–H···n hydrogen bonds, impacting the O–H frequency shifts and equilibrium constants of hydrogen-bond formation. []
Q3: What is the environmental impact of this compound?
A3: this compound is a significant hydrolytic degradation product of polydimethylsiloxanes (PDMS), which are widely used synthetic polymers. As PDMS degrades in the environment, this compound is released and can potentially impact various environmental compartments like water, soil, and sediments. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is (CH3)3SiOH, and its molecular weight is 90.20 g/mol.
Q5: How can you characterize this compound spectroscopically?
A5: Various spectroscopic methods are useful for characterizing this compound:
- NMR Spectroscopy: 1H NMR can be used to determine the content of this compound in samples like hexamethyldisiloxane. [] Additionally, 29Si NMR is effective in characterizing trimethylsilyl silicates derived from this compound. []
- Infrared Spectroscopy: Infrared (IR) spectroscopy is helpful in studying hydrogen bonding interactions of this compound with different solvents. [] Additionally, it can analyze the transformations of adsorbed this compound species on silica surfaces upon curing. []
- Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) is widely used for analyzing trace levels of this compound in various matrices, including air, water, soil, and biological samples. [, , , , ]
Q6: Can this compound be used to synthesize specific materials?
A6: Yes, this compound plays a crucial role in synthesizing various materials:
- ω-chloropolysiloxanes: this compound reacts with dimethyldichlorosilane or ω,ω′-dichloropolysiloxanes to synthesize ω-chloropolysiloxanes, valuable compounds in silicone chemistry. []
- Sodium and Potassium Oxides: this compound is used as a precursor in the atomic layer deposition (ALD) technique to deposit thin films of sodium and potassium oxides, crucial components in various electronic applications. [, ]
Q7: How does this compound react with silica surfaces?
A7: this compound demonstrates interesting behavior when interacting with hydrated silica surfaces:
- Hydrolysis and Condensation: Methylchlorosilanes, when exposed to hydrated silica surfaces, undergo complete hydrolysis to their corresponding methylsilanols. The extent of condensation with surface hydroxyl groups is inversely proportional to the number of hydroxyl groups on the silicon atom, contradicting the typical trend. []
- Curing Effects: Curing influences the interaction of this compound with silica. While this compound fully condenses at room temperature to form Si-O-Si bonds with the surface, methyltrisilanol requires curing to complete crosslinking and form some Si-O-Si attachments to the surface. []
Q8: Can this compound be involved in enzyme-mediated reactions?
A8: Yes, recent research indicates the potential use of this compound in enzyme-mediated reactions for siloxane bond formation.
- Silicon-Oxygen Bond Formation: Enzymes like Rhizopus oryzae lipase (ROL), lysozyme, and phytase can catalyze the condensation of this compound, generated in situ from trimethylethoxysilane, to produce hexamethyldisiloxane in aqueous media at mild conditions (25 °C, pH 7). []
- Mechanism and Key Players: Studies on thermal denaturation and reactant inhibition suggest that the enzyme's active site plays a crucial role in the catalysis. For instance, modifying key amino acids within the ROL active site significantly impacts silicon bio-catalysis. []
Q9: How can trace levels of this compound be analyzed in environmental samples?
A9: Trace-level analysis of this compound in complex matrices like water, sediment, soil, and biosolids requires sensitive and robust analytical methods:
- Extraction Techniques:
- Solid-Phase Extraction (SPE): Using sorbents like ISOLUTE® ENV+ coupled with GC/MS enables ultra-trace analysis of this compound in water samples. []
- Solvent Extraction: Direct solvent extraction proves effective for solid samples like soil, sediment, and biosolids, followed by analysis using GC/MS. []
- Isotopic Internal Standards: Utilizing isotopic internal standards enhances the accuracy and reliability of the analysis. []
Q10: What are the challenges in analyzing this compound in environmental samples?
A10: Several challenges exist when analyzing this compound in environmental samples:
- Low Concentrations: this compound often exists at trace or ultra-trace levels, demanding highly sensitive analytical methods. []
- Background Contamination: The presence of this compound in common extraction solvents can limit the method's sensitivity and require careful blank corrections. []
- Sample Storage Stability: Prolonged storage of environmental samples may lead to a reduction in this compound concentrations, affecting the accuracy of the analysis. []
Q11: What happens to this compound in the atmosphere?
A11: this compound, once released into the atmosphere, primarily degrades through reactions with hydroxyl (OH) radicals. This degradation pathway produces various products, including silanols, siloxanols, and cyclic siloxanes. [, ]
Q12: Are there any safety concerns associated with this compound?
A12: While not extensively studied, some research suggests that this compound might pose health risks. It is recommended to handle this compound with caution and consult safety data sheets for specific information. []
Q13: What is the current regulatory landscape for this compound?
A13: Regulations regarding this compound are still developing. In Europe, for instance, this compound emissions from polyurethane flexible foams are evaluated, and indoor air guidance values are being derived to assess potential risks to consumers. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



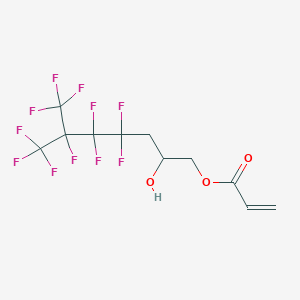


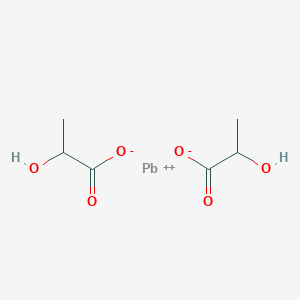
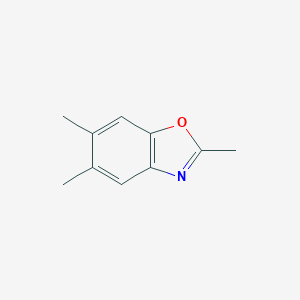
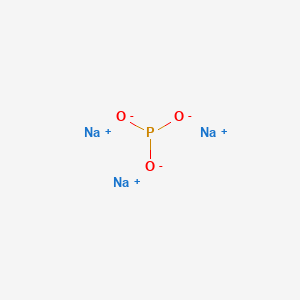
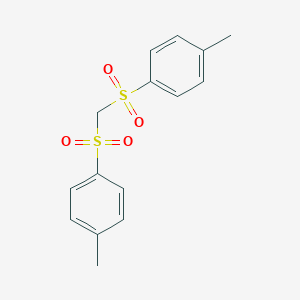
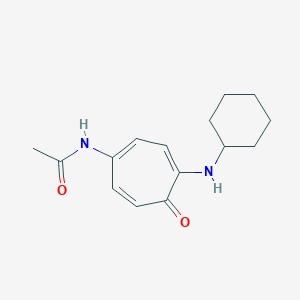


![N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide](/img/structure/B90919.png)
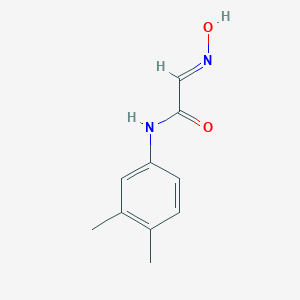
![4-[2-Hydroxy-2-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B90921.png)
![1,6-Dioxaspiro[4.4]nonane](/img/structure/B90924.png)